Absence of PKR Autophosphorylation Inhibition: Direct Comparison with Active Inhibitor C16
The negative control compound is completely inactive in inhibiting RNA-induced PKR autophosphorylation, a key step in PKR activation. In contrast, the active PKR inhibitor C16 potently inhibits this process . This difference is fundamental for assay validation.
| Evidence Dimension | Inhibition of RNA-induced PKR autophosphorylation (IC50) |
|---|---|
| Target Compound Data | IC50 > 100 µM |
| Comparator Or Baseline | PKR Inhibitor C16 (CAS 608512-97-6): IC50 = 210 nM |
| Quantified Difference | > 476-fold difference in potency (inactive vs. potent inhibition) |
| Conditions | In vitro kinase assay using recombinant PKR and RNA activators |
Why This Matters
Confirms that the negative control lacks the primary pharmacological activity of the active inhibitor, ensuring that any observed cellular effects in the presence of the active inhibitor are due to specific PKR inhibition.
